![molecular formula C22H17FN2O3S B2703521 N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide CAS No. 919033-74-2](/img/structure/B2703521.png)
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a fluorobenzyl group, a thiazole ring, and a chromene ring with a carboxamide group. These functional groups could potentially contribute to the compound’s reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the compound’s molecular geometry, connectivity of atoms, and molecular weight.Chemical Reactions Analysis
The compound’s reactivity can be influenced by the presence of the fluorobenzyl group, the thiazole ring, and the chromene ring with a carboxamide group. These functional groups can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound such as solubility, melting point, boiling point, and stability can be influenced by the functional groups present in the compound .Aplicaciones Científicas De Investigación
Anticholinesterase Activity
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has been explored for its anticholinesterase activity. A study synthesized and tested similar compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), revealing significant activity toward AChE. These findings indicate potential applications in treating conditions like Alzheimer's disease, where cholinesterase inhibitors are commonly used (Ghanei-Nasab et al., 2016).
Chemosensor Applications
The chemical structure of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is similar to compounds used as chemosensors. One study synthesized coumarin benzothiazole derivatives, demonstrating their ability to detect cyanide anions, indicating potential applications in chemical sensing and environmental monitoring (Wang et al., 2015).
Metabolism and Disposition Studies
Compounds similar to N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide have been studied for their metabolism and disposition using 19F-NMR spectroscopy. These studies are crucial for understanding the pharmacokinetics and dynamics of potential drug candidates (Monteagudo et al., 2007).
Antimicrobial Activity
The structure of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is similar to compounds with known antimicrobial properties. A study detailed the synthesis of related compounds, evaluating their effectiveness against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Raval et al., 2012).
Cytotoxic Activity
Similar compounds have been evaluated for their cytotoxic activities, especially against cancer cell lines. Such studies are integral to cancer research, providing insights into potential chemotherapeutic agents (Deady et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-6,8-dimethyl-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3S/c1-12-7-13(2)20-17(8-12)18(26)10-19(28-20)21(27)25-22-24-11-16(29-22)9-14-3-5-15(23)6-4-14/h3-8,10-11H,9H2,1-2H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFZHQHKKRCEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Methylsulfanyl)pyridine-3-carbonyl]morpholine](/img/structure/B2703440.png)
![Methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)thiazol-4-yl)benzoate](/img/structure/B2703442.png)
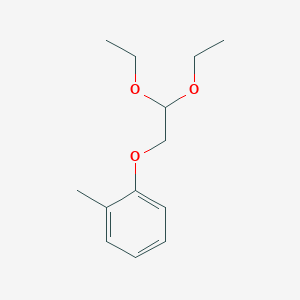
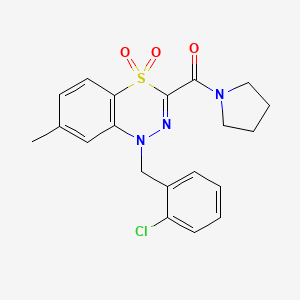
![1,3,7-trimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703448.png)
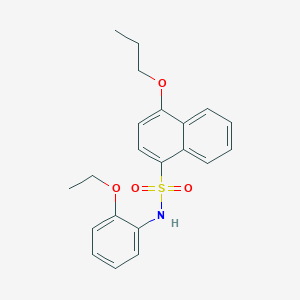
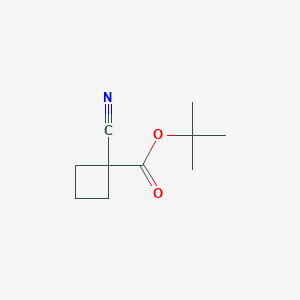
![2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2703452.png)
![N~1~-(3-chloro-4-fluorophenyl)-2-{4-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2703455.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide](/img/structure/B2703456.png)
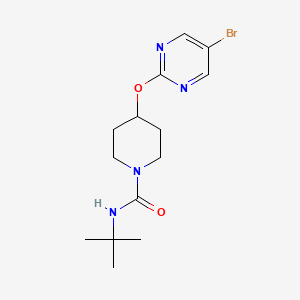
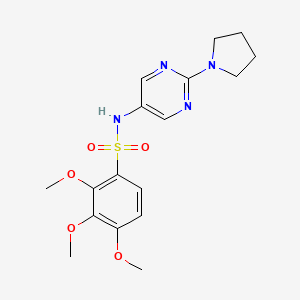
![N-(2-cyano-3-methylbutan-2-yl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2703459.png)
